
1-(3-Methylpiperazin-1-yl)-2-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-Methylpiperazin-1-yl)-2-phenylbutan-1-one” is a piperazine derivative . Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are commonly found in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of significant research. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen
MPBP is widely used in scientific research, particularly in the biochemical and physiological fields. It has been used to study the mechanism of action of certain enzymes, as well as the effects of drugs on the body. It has also been used to study the effects of certain hormones, such as insulin, on the body. Additionally, it has been used to investigate the effects of physical exercise on the body, as well as the effects of certain nutrients on the body.
Wirkmechanismus
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances
Biochemical Pathways
Given the broad biological activities of piperazine derivatives , it’s plausible that this compound could influence multiple pathways, particularly those involving neurotransmission
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the drugability of a compound, considering factors like molecular weight, lipophilicity, and hydrogen bond donors and acceptors.
Result of Action
Based on the known activities of piperazine derivatives , it’s possible that this compound could have effects at the cellular level, potentially influencing cell signaling or neurotransmission. More research is needed to determine the specific molecular and cellular effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
MPBP has several advantages for lab experiments. It is highly soluble in water and ethanol, making it easy to use in a variety of experiments. Additionally, it is relatively stable, making it an ideal compound for long-term experiments. However, it is important to note that MPBP is a synthetic compound, and therefore, it is not found in nature. This means that it must be synthesized in a laboratory, which can be time consuming and costly.
Zukünftige Richtungen
Despite its wide range of applications, there is still much to be learned about MPBP. Future research should focus on the mechanism of action of MPBP, as well as its effects on the body’s metabolism, immune system, and cardiovascular system. Additionally, research should focus on the potential applications of MPBP in the pharmaceutical industry, as well as its potential as an antioxidant. Finally, research should focus on the potential therapeutic uses of MPBP, such as its use as an anti-inflammatory agent or as an inhibitor of certain enzymes.
Synthesemethoden
MPBP can be synthesized using a variety of methods. One of the most common methods is the condensation of 3-methyl-1-piperazine and 2-phenylbutyric acid. This reaction is typically performed in the presence of an acid catalyst, such as hydrochloric acid, and the resulting product is a white crystalline powder. Other methods of synthesis include the reaction of 3-methyl-1-piperazine with 2-phenylbutyronitrile, the reaction of 3-methyl-1-piperazine with 2-phenylbutyric anhydride, and the reaction of 3-methyl-1-piperazine with 2-phenylbutyric acid chloride.
Eigenschaften
IUPAC Name |
1-(3-methylpiperazin-1-yl)-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-14(13-7-5-4-6-8-13)15(18)17-10-9-16-12(2)11-17/h4-8,12,14,16H,3,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORJXNXBCOPEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCNC(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362706.png)
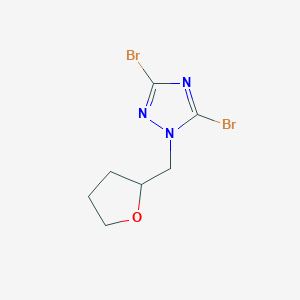
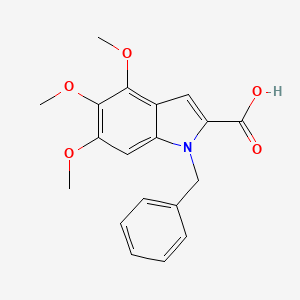
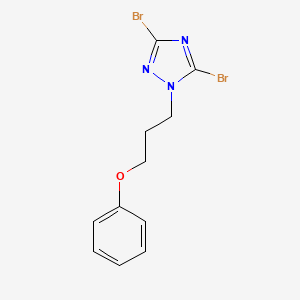
![1-[(3-Chloro-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362722.png)

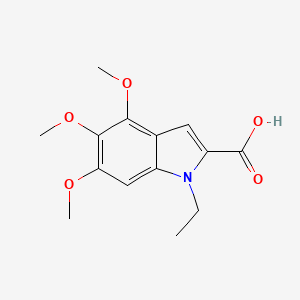
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B6362752.png)

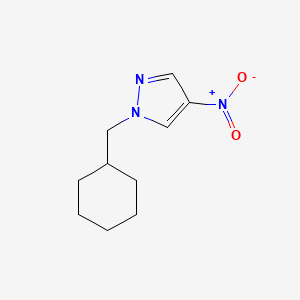

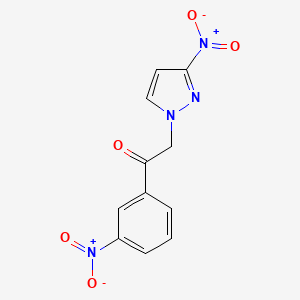
![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)
![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine](/img/structure/B6362792.png)